molecular formula C9H10N2O B093527 2H-Benzimidazol-2-one,1,3-dihydro-1,6-dimethyl-(9CI) CAS No. 15965-68-1

2H-Benzimidazol-2-one,1,3-dihydro-1,6-dimethyl-(9CI)

Cat. No. B093527
CAS RN: 15965-68-1
M. Wt: 162.19 g/mol
InChI Key: GTDHFKHSNKAMNW-UHFFFAOYSA-N
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Description

2H-Benzimidazol-2-one,1,3-dihydro-1,6-dimethyl-(9CI), also known as 2-Benzimidazolinone, is a type of organic compound . It has a molecular weight of 134.1353 . This compound is also available as a 2d Mol file . It is a potential pharmacophore that has been reported to exhibit various biological effects .


Synthesis Analysis

The synthesis of 1,3-dihydro-2H-benzimidazol-2-ones can be classified into several types: cyclocarbonylation of 1,2-diaminobenzenes, transformation of benzimidazolium salts, synthesis from arylureas, a Curtius reaction of anthranilic acids or phthalic anhydrides, and other pathways . The most often used reagents for cyclocarbonylation are 1,1’-carbonyldiimidazole, phosgene, triphosgene, and ureas .


Molecular Structure Analysis

The molecular structure of 2H-Benzimidazol-2-one,1,3-dihydro-1,6-dimethyl-(9CI) is represented by the formula C7H6N2O . The IUPAC Standard InChI is InChI=1S/C7H6N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H, (H2,8,9,10) .


Chemical Reactions Analysis

Benzimidazolones are commonly synthesized by cyclocarbonylation of 1,2-diaminobenzenes . Recently, some less common reagents for the cyclocarbonylation have been reported, e.g., CO2 with [DBUH][AcO] as a catalyst under solvent-free conditions, CO2 with tungstates as catalysts, CO with Pd(OAc)2 as a catalyst, and isocyanates with La[N(SiMe3)2]3 as a catalyst .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 134.1353 . It is highly soluble in water and other polar solvents .

Safety And Hazards

The compound is moderately toxic by subcutaneous route . When heated to decomposition, it emits toxic vapors of NOx . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The compound is a potential pharmacophore and has been reported to exhibit various biological effects . It is also a useful intermediate for the synthesis of more complex organic molecules . Therefore, future research could focus on exploring its potential applications in medicine and other fields.

properties

IUPAC Name

3,5-dimethyl-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-6-3-4-7-8(5-6)11(2)9(12)10-7/h3-5H,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDHFKHSNKAMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)N2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001248134
Record name 1,3-Dihydro-1,6-dimethyl-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Dimethyl-1H-benzo[d]imidazol-2(3H)-one

CAS RN

15965-68-1
Record name 1,3-Dihydro-1,6-dimethyl-2H-benzimidazol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15965-68-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-1,6-dimethyl-2H-benzimidazol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001248134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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